molecular formula C18H14N2O4 B11363767 Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Cat. No.: B11363767
M. Wt: 322.3 g/mol
InChI Key: LTZLCCDCSGYDKK-UHFFFAOYSA-N
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Description

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate typically involves the cyclization of intermediates. One common method involves the reaction of 5-phenylisoxazole-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-Methyl-3-phenylisoxazol-4-yl)methanol
  • N-[[(5-methyl-3-phenylisoxazol-4-yl)phenyl] sulfonyl]propanamide

Uniqueness

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is unique due to its specific structure, which combines the isoxazole ring with a benzoate moiety.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

methyl 4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14N2O4/c1-23-18(22)13-7-9-14(10-8-13)19-17(21)15-11-16(24-20-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,21)

InChI Key

LTZLCCDCSGYDKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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